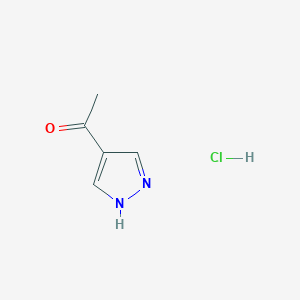
1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride
Vue d'ensemble
Description
1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride is a chemical compound with the CAS Number: 1803567-08-9 . It has a molecular weight of 146.58 . The IUPAC name for this compound is 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride is 1S/C5H6N2O.ClH/c1-4(8)5-2-6-7-3-5;/h2-3H,1H3,(H,6,7);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride is a powder that is stored at room temperature . The compound is shipped at normal temperature .Applications De Recherche Scientifique
1. Mass Spectrometry Analysis
This compound is referenced in the NIST Chemistry WebBook for its mass spectrum data, which is crucial for identifying and quantifying chemicals in various samples. Mass spectrometry is a powerful analytical technique used in environmental testing, pharmaceuticals, and forensic science .
2. Fluorescence Properties and Catalysis
Research has shown that derivatives of 1H-pyrazole, like 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole, can be synthesized using vitamin B1 as a catalyst. These compounds exhibit fluorescence properties, making them useful in applications such as fluorescent probes for metal ion detection .
3. Biological Activity
The pyrazole scaffold is known for its wide range of biological activities. Compounds based on this structure have been found to possess antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties. This makes them valuable in the development of new pharmaceuticals and agrochemicals .
4. Chemotherapeutic Research
Novel heterocyclic chalcones derived from 1H-pyrazole have been evaluated for their potential as chemotherapeutic agents. Some compounds have shown activity against hepatocellular carcinoma, indicating the importance of this compound in cancer research .
5. Synthesis of Biologically Active Compounds
The compound has been used as a reagent for preparing various biologically active compounds, including inhibitors for VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, and others. This highlights its role in medicinal chemistry for the synthesis of potential therapeutic agents .
6. Material Science and Photoluminescence
Pyrazoline derivatives are known for their excellent fluorescence and hole transport characteristics. They are used in material science as photoluminescent materials, organic nonlinear optical materials, and photorefractive materials. Their applications extend to high-tech fields such as laser dyes and fluorescent probes .
Safety And Hazards
Propriétés
IUPAC Name |
1-(1H-pyrazol-4-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c1-4(8)5-2-6-7-3-5;/h2-3H,1H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKGCPUTBQQBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNN=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



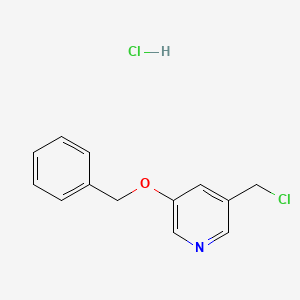
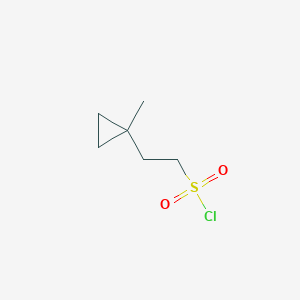
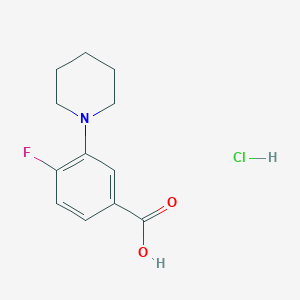
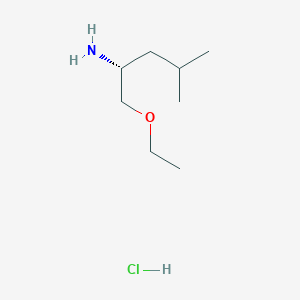
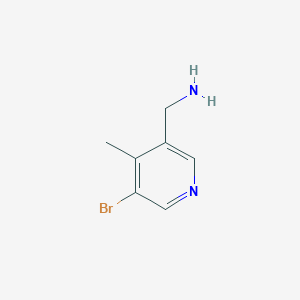

amine hydrochloride](/img/structure/B1447032.png)
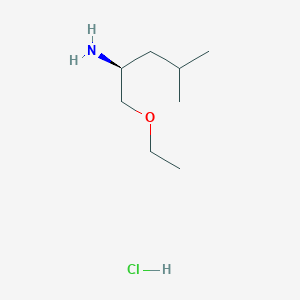
![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1447036.png)
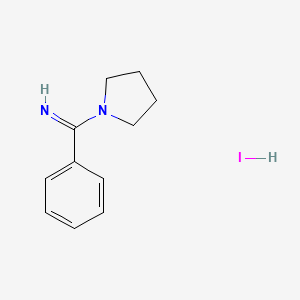
![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)
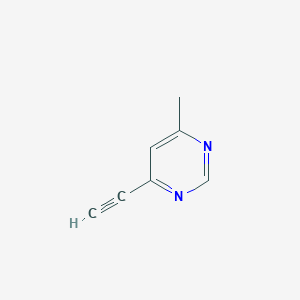
![tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B1447043.png)
